
4-Bromodiphenylamine
Overview
Description
Preparation Methods
Nucleophilic Aromatic Substitution Using 4-Bromoaniline and Phenylboronic Acid
A widely reported method involves the reaction of 4-bromoaniline with phenylboronic acid under mild conditions. In a 50 mL round-bottom flask, 4-bromoaniline (0.5 mmol), phenylboronic acid (1 mmol), potassium carbonate (1.5 mmol), and a nanocatalyst (30 mol%) are stirred in a 1:1 methanol-water solvent at room temperature for 9 hours. The reaction proceeds via N-arylation, facilitated by the nanocatalyst, which enhances electron transfer and reduces activation energy. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via column chromatography (ethyl acetate-hexane). This method achieves a high yield of 90%, attributed to the aqueous solvent system minimizing side reactions.
Lithium-Halogen Exchange and Borylation of 4-Bromotriphenylamine
A two-step lithiation-borylation strategy is employed for synthesizing 4-bromodiphenylamine derivatives. Under argon, 4-bromotriphenylamine (15.52 mmol) is dissolved in tetrahydrofuran (THF) at -78°C, followed by dropwise addition of n-butyllithium (1.6 M). After 2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added, and the mixture is warmed to room temperature over 24 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether-ethyl acetate). This method yields 70%, with cryogenic conditions ensuring controlled lithiation but requiring specialized equipment.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig coupling between 4-bromo-4'-iodobiphenyl and diphenylamine offers a modular route. In toluene, 4-bromo-4'-iodobiphenyl (73.8 mmol), diphenylamine (73.8 mmol), sodium tert-butoxide (111 mmol), and dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (1.47 mmol) are refluxed under nitrogen. Ultrasonication aids in deoxygenation, and the reaction completes overnight. Ethyl acetate extraction and chromatography (dichloromethane-hexane) yield 78%. This method benefits from palladium’s versatility in cross-coupling but involves costly catalysts and stringent inert conditions.
Direct Bromination of Triphenylamine Using N-Bromosuccinimide
Triphenylamine undergoes regioselective bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF). At 0°C, triphenylamine (20.38 mmol) and NBS (22.42 mmol) are stirred for 1 hour, followed by HCl quenching and ethyl ether extraction. Recrystallization (ethyl acetate-hexane) affords 4-bromo-N,N-diphenylaniline in 73.5% yield. This method is operationally simple but limited by competing dibromination, necessitating precise stoichiometry.
Electrochemical Oxidation and Bromination of 4-Bromoaniline
Electrochemical oxidation of 4-bromoaniline in acetonitrile with tetrabutylammonium bromide (TBABr) induces bromination via a radical coupling mechanism. At 850 mV, bromine generated from bromide ions reacts with the aniline radical cation, forming this compound derivatives. While this method avoids external brominating agents, yields are variable, and scalability is constrained by electrode setup.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Bromodiphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diphenylamines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
Chemical Synthesis
4-Bromodiphenylamine serves as a key intermediate in the synthesis of various organic compounds. It is often utilized in the formation of diarylamines and triarylamines through palladium-catalyzed coupling reactions. These reactions are essential for producing compounds with potential biological activity.
Case Study: Palladium-Catalyzed Coupling Reactions
A study demonstrated the effectiveness of this compound in palladium-catalyzed reactions to synthesize functionalized diarylamines. The research highlighted that using 1 mol% of palladium catalyst with 2 mol% of a specific ligand led to high yields of the desired products, showcasing the compound's utility in generating complex organic molecules .
Reaction Type | Catalyst Used | Yield (%) | Notes |
---|---|---|---|
Diarylamine Formation | PdCl2(DPPF) | 84 | High efficiency for electron-rich substrates |
Triarylamine Formation | Pd/Ligand L5 | <5 | Ineffective for tertiary amines |
Material Science
In material science, this compound is explored for its properties as a precursor in the development of fluorescent dyes. These dyes have significant applications in biochemical assays and imaging techniques.
Case Study: Development of Fluorescent Dyes
Research has indicated that derivatives of this compound can be modified to create fluorescent compounds suitable for use in biochemical assays. For instance, a study investigated the synthesis of aminoacridine derivatives that incorporate this compound structures, demonstrating their application as fluorescent reporters in enzyme activity assays . The fluorescence properties were characterized by specific excitation and emission wavelengths, enabling their use in sensitive detection methods.
Dye Structure | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
---|---|---|---|
Aminoacridine Derivative | 405 | 450 | Biochemical assays |
Biological Applications
The incorporation of this compound into biological systems has been studied for its potential therapeutic applications. Its derivatives are being evaluated for bioactivity against various biological targets.
Case Study: Bioactive Compounds
Research has shown that compounds derived from this compound exhibit promising bioactivity, including antimicrobial and anticancer properties. These findings suggest that further exploration into its derivatives could lead to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Bromodiphenylamine involves its interaction with specific molecular targets. The bromine atom in the para position can influence the electronic properties of the compound, making it a useful intermediate in various chemical reactions. The exact pathways and targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the additional phenyl group.
Diphenylamine: Lacks the bromine substitution.
4-Bromotriphenylamine: Contains an additional phenyl group compared to 4-Bromodiphenylamine.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct electronic and steric properties. This makes it a versatile compound in synthetic chemistry and various applications .
Biological Activity
4-Bromodiphenylamine (4-BDA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of 4-BDA, summarizing key findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a bromine atom attached to a diphenylamine structure. This configuration is crucial for its biological activity, as the halogen substitution can influence the electron density and reactivity of the compound.
Antimicrobial Activity
One significant area of research focuses on the antimicrobial properties of 4-BDA. A study investigated its antimycobacterial activity , particularly against strains such as Mycobacterium kansasii and M. avium. The results indicated that while 4-BDA exhibited some antimycobacterial activity, it was relatively weak, with minimal inhibitory concentrations (MICs) exceeding 0.038 mmol/l. Furthermore, no cytotoxic effects were observed in V79 cells at concentrations up to 0.35 mmol/l, suggesting a favorable safety profile for further exploration in antimicrobial applications .
Anticancer Potential
Research has also explored the anticancer potential of 4-BDA. A study highlighted its effectiveness in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction, although the exact pathways remain to be fully elucidated.
Case Study: Inhibition of Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Apoptosis induction |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Reactive oxygen species generation |
This table summarizes findings from a case study examining the effects of 4-BDA on different cancer cell lines, demonstrating its potential as an anticancer agent through various mechanisms .
Toxicological Profile
The toxicological assessment of 4-BDA is crucial for its application in medicinal chemistry. Studies have shown that at concentrations up to 400 mmol/l, 4-BDA did not exhibit significant toxicity in Escherichia coli assays. This suggests that while it possesses biological activity, it may have an acceptable safety margin for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds like 4-BDA. Research indicates that modifications to the bromine substituent can significantly affect the compound's efficacy against microbial and cancerous cells. For instance, substituents that enhance electron density on the aromatic rings tend to improve biological activity, which aligns with findings from related compounds .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-bromodiphenylamine (4-BDPA), and how can purity be optimized?
- Methodological Answer : 4-BDPA is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, using bromobenzene and aniline derivatives. To optimize purity, ensure stoichiometric control of brominated precursors and employ column chromatography (silica gel, hexane/ethyl acetate eluent) for purification. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with commercial batches achieving ≥97% purity .
Q. Which spectroscopic techniques are most effective for characterizing 4-BDPA, and how should data be interpreted?
- Methodological Answer : Use H/C NMR to confirm structure: aromatic protons appear at δ 6.8–7.4 ppm, while the amine proton is typically broad near δ 3.5 ppm. FT-IR identifies N-H stretches (~3400 cm) and C-Br bonds (~600 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 247 (CHBrN). Cross-reference with NIST databases for spectral validation .
Q. What are the primary research applications of 4-BDPA in organic chemistry?
- Methodological Answer : 4-BDPA serves as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biphenylamines. It is also used in polymer chemistry to develop electroactive materials, leveraging its electron-withdrawing bromine substituent for tuning conductivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data when synthesizing 4-BDPA derivatives?
- Methodological Answer : Systematic replication under controlled conditions (temperature, catalyst loading) is essential. Use Design of Experiments (DoE) to identify confounding variables. For example, inconsistent yields in cross-coupling reactions may arise from trace oxygen or moisture; employ Schlenk-line techniques for inert atmospheres. Statistical tools like ANOVA can isolate significant factors .
Q. What experimental strategies improve the reproducibility of 4-BDPA-based polymer conductivity studies?
- Methodological Answer : Standardize film deposition methods (spin-coating vs. drop-casting) and characterize thickness using profilometry. Control doping levels (e.g., with iodine vapor) and measure conductivity via four-point probe under fixed humidity. Replicate measurements across multiple batches to account for batch-to-batch variability .
Q. How can mechanistic studies differentiate between competing pathways in 4-BDPA functionalization reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) or radical trapping agents (TEMPO) to distinguish between ionic and radical mechanisms. For example, in bromine displacement reactions, a significant KIE () suggests a proton-transfer step. Computational modeling (DFT) can further validate transition states .
Q. What advanced analytical techniques address challenges in quantifying trace 4-BDPA degradation products?
- Methodological Answer : Use UPLC-MS/MS with a deuterated internal standard (e.g., 4-BDPA-d) for high sensitivity. For environmental samples, solid-phase extraction (SPE) followed by GC-ECD enhances detection limits to sub-ppb levels. Validate against certified reference materials (CRMs) .
Q. Emerging Research Directions
Q. What understudied properties of 4-BDPA warrant investigation for photovoltaic applications?
- Methodological Answer : Explore its exciton binding energy via ultrafast spectroscopy and hole-transport efficiency in perovskite solar cells. Compare with analogues (e.g., 4-methyldiphenylamine) to assess bromine’s impact on charge mobility. Collaborate with computational chemists to predict bandgap tunability .
Q. How can 4-BDPA be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Properties
IUPAC Name |
4-bromo-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVUDMVXNBUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423761 | |
Record name | 4-Bromodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54446-36-5 | |
Record name | 4-Bromodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-diphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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